

## In-Depth Pharmacological Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LEO 39652 |           |
| Cat. No.:            | B10824691 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**LEO 39652** is a novel, potent phosphodiesterase 4 (PDE4) inhibitor designed as a "dual-soft" topical agent for the treatment of atopic dermatitis. The core concept behind its design was to create a molecule that is highly active at the site of application—the skin—but is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the potential for side effects commonly associated with systemic PDE4 inhibitors. Despite demonstrating high in vitro potency and a favorable preclinical safety profile, **LEO 39652** ultimately failed in early clinical development due to a lack of efficacy. This was attributed to insufficient target engagement in the skin, highlighting a critical disconnect between in vitro potency and in vivo bioavailability at the site of action. This technical guide provides a comprehensive overview of the pharmacological profile of **LEO 39652**, including its mechanism of action, in vitro and in vivo pharmacology, metabolic fate, and the experimental protocols utilized in its preclinical evaluation.

# Mechanism of Action: Targeting the cAMP Signaling Pathway

**LEO 39652** exerts its pharmacological effect by inhibiting phosphodiesterase 4 (PDE4), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, **LEO 39652** leads to an



## Foundational & Exploratory

Check Availability & Pricing

accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ). This anti-inflammatory effect is the primary rationale for its development as a treatment for inflammatory skin conditions like atopic dermatitis.





Click to download full resolution via product page

Figure 1: LEO 39652 Mechanism of Action in the cAMP Signaling Pathway.



## **Quantitative Pharmacology**

The preclinical pharmacological data for **LEO 39652** demonstrates its high in vitro potency and rapid systemic clearance, consistent with its "dual-soft" drug design.

Table 1: In Vitro Potency of LEO 39652

| Target        | Assay                      | IC50 (nM) |
|---------------|----------------------------|-----------|
| PDE4A         | Enzymatic Assay            | 1.2[1]    |
| PDE4B         | Enzymatic Assay            | 1.2[1]    |
| PDE4C         | Enzymatic Assay            | 3.0[1]    |
| PDE4D         | Enzymatic Assay            | 3.8[1]    |
| TNF-α Release | LPS-stimulated human PBMCs | 6.0[1]    |

Table 2: In Vivo Pharmacokinetics of LEO 39652

(Intravenous Administration)

| Species | Dose (mg/kg) | Total Clearance<br>(mL/min/kg) |
|---------|--------------|--------------------------------|
| Rat     | 0.075        | 930                            |
| Minipig | 0.5          | 200                            |
| Monkey  | 2.0          | 300                            |

## The "Dual-Soft" Drug Concept and Metabolism

**LEO 39652** was engineered as a "dual-soft" drug, meaning it possesses two metabolically labile ester groups. This design allows the compound to be active in the target tissue (skin) but susceptible to rapid hydrolysis by esterases in the blood and liver into inactive metabolites. This approach is intended to minimize systemic exposure and the associated side effects. The primary metabolites are formed through the hydrolysis of the isobutyl ester and the lactone ring.





Click to download full resolution via product page

Figure 2: Metabolic Pathway of LEO 39652.

## **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of pharmacological findings. The following are summaries of the key assays used in the preclinical evaluation of **LEO 39652**.

## **PDE4 Enzymatic Inhibition Assay**

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

- Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D).
- Substrate: <sup>3</sup>H-cAMP.
- Methodology:



- The PDE4 enzyme is incubated with the test compound (LEO 39652) at various concentrations.
- 3H-cAMP is added to the reaction mixture to initiate the enzymatic reaction.
- The reaction is allowed to proceed for a specified time at 37°C.
- The reaction is terminated, and the product, <sup>3</sup>H-AMP, is separated from the unreacted <sup>3</sup>H-cAMP using anion exchange resin.
- The amount of <sup>3</sup>H-AMP produced is quantified by scintillation counting.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

## **TNF-α Release Assay in Human PBMCs**

This cellular assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of TNF- $\alpha$  from immune cells.

- Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.
- Stimulant: Lipopolysaccharide (LPS).
- Methodology:
  - PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of LEO 39652.
  - $\circ$  The cells are then stimulated with LPS to induce the production and release of TNF- $\alpha$ .
  - After an incubation period (typically 18-24 hours) at 37°C, the cell culture supernatant is collected.
  - The concentration of TNF- $\alpha$  in the supernatant is quantified using a commercial ELISA kit.
  - $\circ$  IC50 values are determined by analyzing the dose-dependent inhibition of TNF- $\alpha$  release.





#### Click to download full resolution via product page

**Figure 3:** Experimental Workflow for the TNF- $\alpha$  Release Assay.

## In Vitro Metabolic Stability Assay

This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an indication of its hepatic clearance.

- Metabolic System: Human liver microsomes.
- Cofactor: NADPH (for phase I metabolism).
- Methodology:
  - LEO 39652 is incubated with human liver microsomes in the presence of NADPH at 37°C.
  - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  - The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
  - The samples are centrifuged to precipitate the proteins.
  - The concentration of the remaining parent compound (LEO 39652) in the supernatant is quantified by LC-MS/MS.
  - The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.



## Clinical Development and Rationale for Discontinuation

LEO 39652 entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy male subjects and in subjects with atopic dermatitis. Despite its promising preclinical profile, the trial revealed a lack of clinical efficacy. Subsequent investigations determined that the compound had insufficient availability at the target site in the skin. This was likely due to a combination of factors, including rapid metabolism within the skin and/or poor penetration through the stratum corneum. This outcome underscores the challenge of translating in vitro potency into clinical effectiveness for topical drugs and highlights the importance of accurately predicting drug delivery and target engagement in the complex environment of the skin.

## Conclusion

**LEO 39652** is a well-characterized "dual-soft" PDE4 inhibitor that, despite its high in vitro potency, failed to demonstrate clinical efficacy for atopic dermatitis due to insufficient target engagement in the skin. The pharmacological data and experimental methodologies detailed in this guide provide valuable insights for researchers in the field of dermatology and drug development. The story of **LEO 39652** serves as a critical case study on the importance of optimizing not only the pharmacodynamic properties of a topical drug but also its formulation and delivery to ensure adequate bioavailability at the site of action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Pharmacological Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824691#pharmacological-profile-of-leo-39652]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com